molecular formula C15H23NO2 B14204953 1-(4-Methoxyanilino)octan-2-one CAS No. 840475-14-1

1-(4-Methoxyanilino)octan-2-one

Cat. No.: B14204953
CAS No.: 840475-14-1
M. Wt: 249.35 g/mol
InChI Key: FOTPYFNSMWXLOV-UHFFFAOYSA-N
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Description

1-(4-Methoxyanilino)octan-2-one is an organic compound with the molecular formula C15H23NO2 It is a derivative of octan-2-one, where the hydrogen atom at the second position is replaced by a 4-methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyanilino)octan-2-one typically involves the reaction of 4-methoxyaniline with octan-2-one under specific conditions. One common method is the nucleophilic substitution reaction, where 4-methoxyaniline acts as a nucleophile and attacks the carbonyl carbon of octan-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyanilino)octan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxyanilino)octan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyanilino)octan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyanilino)hexan-2-one
  • 1-(4-Methoxyanilino)decan-2-one
  • 1-(4-Methoxyanilino)butan-2-one

Comparison

1-(4-Methoxyanilino)octan-2-one is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.

Properties

CAS No.

840475-14-1

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

1-(4-methoxyanilino)octan-2-one

InChI

InChI=1S/C15H23NO2/c1-3-4-5-6-7-14(17)12-16-13-8-10-15(18-2)11-9-13/h8-11,16H,3-7,12H2,1-2H3

InChI Key

FOTPYFNSMWXLOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CNC1=CC=C(C=C1)OC

Origin of Product

United States

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